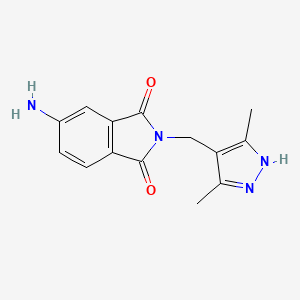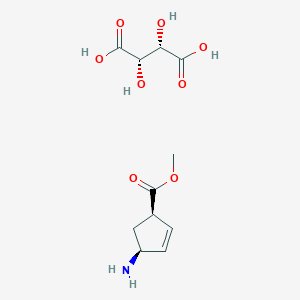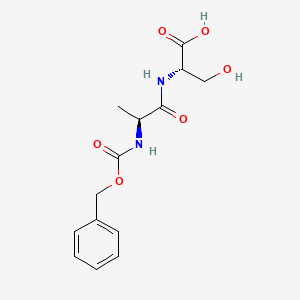
Z-Ala-ser-OH
描述
Z-Ala-ser-OH, also known as N-[(phenylmethoxy)carbonyl]-L-alanyl-L-serine, is a dipeptide composed of the amino acids alanine and serine. This compound is often used in peptide synthesis and research due to its stability and reactivity. The presence of the benzyloxycarbonyl (Z) protecting group on the amino terminus enhances its utility in various synthetic applications.
作用机制
Target of Action
Z-Ala-ser-OH, also known as Z-Ala Prolinal, primarily targets the Prolyl endopeptidase Pep in Myxococcus xanthus . This enzyme plays a crucial role in the breakdown of proline-containing peptides, thus influencing various physiological processes.
Mode of Action
It is known that it interacts with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the breakdown of proline-containing peptides, thereby affecting various physiological processes.
Biochemical Pathways
This compound is likely to affect the biochemical pathways involving proline-containing peptides. The inhibition of Prolyl endopeptidase Pep could disrupt these pathways, leading to downstream effects on various physiological processes . .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies. Given its potential inhibitory effect on Prolyl endopeptidase Pep, it may influence the metabolism of proline-containing peptides, which could have various physiological implications .
生化分析
Biochemical Properties
Z-Ala-ser-OH interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Alanine Decarboxylase (AlaDC) and Serine Decarboxylase (SDC), which are crucial for theanine biosynthesis . These enzymes catalyze the decarboxylation of alanine and serine, respectively . The nature of these interactions involves the conversion of alanine and serine into other compounds, contributing to various biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as AlaDC and SDC. These enzymes catalyze the decarboxylation of alanine and serine, respectively . This process involves binding interactions with these enzymes, potentially leading to enzyme activation or inhibition, and changes in gene expression.
Metabolic Pathways
This compound is involved in the biosynthesis of theanine, a process that involves several metabolic pathways These pathways involve various enzymes and cofactors, and this compound may influence metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-ser-OH typically involves the protection of the amino and carboxyl groups of the constituent amino acids, followed by coupling to form the dipeptide. The process generally includes the following steps:
Protection of Amino Groups: The amino group of alanine is protected using the benzyloxycarbonyl (Z) group.
Activation of Carboxyl Groups: The carboxyl group of serine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The protected alanine and activated serine are coupled in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the dipeptide this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Activation: Large quantities of alanine and serine are protected and activated using automated peptide synthesizers.
Coupling and Purification: The coupling reaction is carried out in large reactors, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
Z-Ala-ser-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The serine hydroxyl group can be oxidized to form a ketone or reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Hydrolysis: Alanine and serine.
Oxidation: Ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine.
科学研究应用
Z-Ala-ser-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions, particularly with serine proteases.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
相似化合物的比较
Similar Compounds
Z-Ser-Ala-OH: Another dipeptide with the same protecting group but with the sequence reversed.
Z-Ala-Gly-OH: A dipeptide with glycine instead of serine.
Z-Ser-OH: A single amino acid with the same protecting group.
Uniqueness
Z-Ala-ser-OH is unique due to the presence of both alanine and serine, which provides distinct chemical properties and reactivity. The serine hydroxyl group offers additional sites for chemical modification, making it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(12(18)16-11(7-17)13(19)20)15-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,21)(H,16,18)(H,19,20)/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGNUOGLNFNEB-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


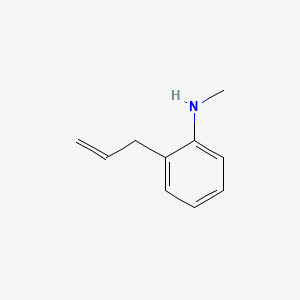
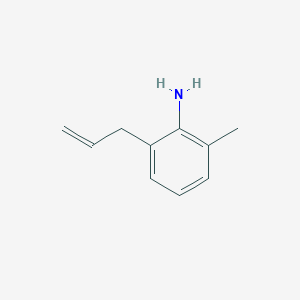
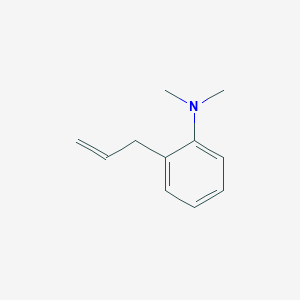
![1-[2-(2-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B3266068.png)
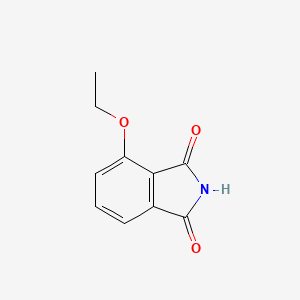
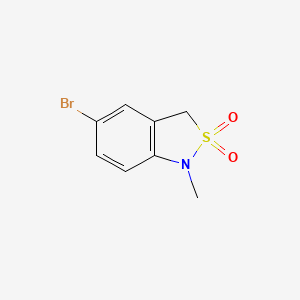
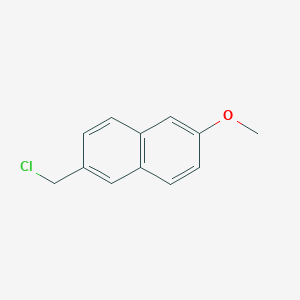
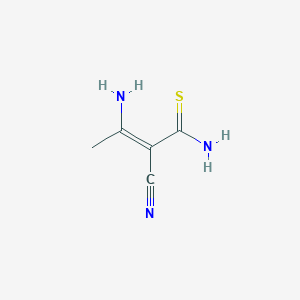
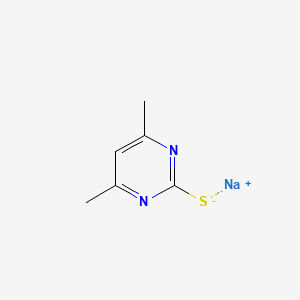
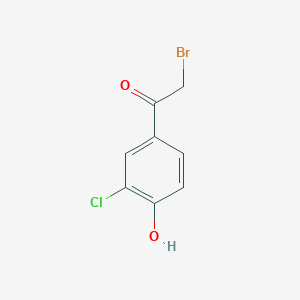
![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)
